molecular formula C5H5ClN2O2 B2427948 5-Chloro-3-methoxy-1H-pyrazin-2-one CAS No. 588732-74-5

5-Chloro-3-methoxy-1H-pyrazin-2-one

Cat. No. B2427948
CAS RN: 588732-74-5
M. Wt: 160.56
InChI Key: OZVMABMIMSNMLX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazine derivatives has been reported in several studies . For instance, one study reported the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via a Suzuki cross-coupling reaction . The intermediate compound was prepared by condensation of pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid mediated by TiCl4 .


Molecular Structure Analysis

The molecular structure of 5-Chloro-3-methoxy-1H-pyrazin-2-one consists of a pyrazinone ring substituted with a chlorine atom and a methoxy group. The exact structure and arrangement of these substituents can be determined through techniques such as NMR spectroscopy .

Scientific Research Applications

Fragment-Based Drug Discovery (FBDD)

Heterocycles play a crucial role in FBDD, where weakly binding small molecules (fragments) are elaborated into potent lead compounds. 5-Chloro-3-methoxy-1H-pyrazin-2-one serves as a valuable scaffold due to its prevalence in biologically active compounds. Researchers have synthesized this compound and demonstrated its selective elaboration along multiple growth vectors. Specifically:

Luminescent Materials and Sensing

The ligand 3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid (derived from our compound) has been used to synthesize luminescent polymers. These materials exhibit electrochemiluminescence properties and can be employed for luminescence sensing applications .

Anticancer Agents

Researchers have explored the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives, which include our compound. Some derivatives showed significant inhibitory activity against cancer cell lines (e.g., MCF-7, HCT-116) with IC50 values comparable to or better than the control drug sorafenib .

properties

IUPAC Name

5-chloro-3-methoxy-1H-pyrazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O2/c1-10-5-4(9)7-2-3(6)8-5/h2H,1H3,(H,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZVMABMIMSNMLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=CNC1=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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